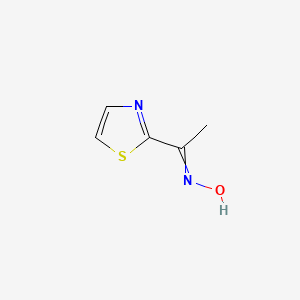
2-Ethyl-4-(trifluoromethylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-(trifluoromethylthio)phenol, also known as ETFTP, is a synthetic compound with a wide range of applications in scientific research. ETFTP is a small molecule that can be used as a substrate or inhibitor of enzymes, as a fluorescent indicator, and as a fluorescent probe for various assays. ETFTP is also a useful tool for studying the structure and function of proteins and other biological molecules. ETFTP has been widely used in the fields of biochemistry, molecular biology, and cell biology.
Applications De Recherche Scientifique
2-Ethyl-4-(trifluoromethylthio)phenol is widely used in scientific research as a substrate or inhibitor of enzymes, as a fluorescent indicator, and as a fluorescent probe for various assays. This compound is an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs, toxins, and other molecules. This compound has also been used as a fluorescent indicator for the detection of calcium ions, as a fluorescent probe for the detection of DNA-binding proteins, and as a fluorescent tag for tracking the movement of proteins. This compound has been used to study the structure and function of proteins, as well as to study the mechanism of action of various drugs.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-(trifluoromethylthio)phenol is not fully understood. However, it is believed that this compound binds to the active site of cytochrome P450 enzymes, which prevents the enzymes from catalyzing the metabolism of drugs, toxins, and other molecules. This compound also binds to DNA-binding proteins, which can be used to study the structure and function of these proteins. This compound has also been used as a fluorescent tag to track the movement of proteins.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, toxins, and other molecules. This compound has also been used to study the structure and function of DNA-binding proteins. This compound has been used as a fluorescent indicator for the detection of calcium ions, and as a fluorescent tag for tracking the movement of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Ethyl-4-(trifluoromethylthio)phenol in laboratory experiments is that it is a small molecule that can be easily synthesized and used in a variety of assays. This compound is also a useful tool for studying the structure and function of proteins and other biological molecules. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
Orientations Futures
For the use of 2-Ethyl-4-(trifluoromethylthio)phenol in scientific research include further study of its mechanism of action, the development of new assays for the detection of proteins and other molecules, and the use of this compound as a fluorescent tag for tracking the movement of proteins. Additionally, this compound could be used in combination with other compounds to develop new drugs or other therapies. This compound could also be used in combination with other fluorescent indicators to develop more sensitive assays for the detection of proteins and other molecules. Finally, this compound could be used to study the interactions between proteins and other molecules, as well as to study the structure and function of proteins.
Méthodes De Synthèse
2-Ethyl-4-(trifluoromethylthio)phenol can be synthesized from 2-bromo-4-(trifluoromethylthio)phenol and ethyl iodide. The reaction is typically carried out in anhydrous dimethylformamide (DMF) at room temperature. The reaction is complete within 1 hour and yields a white solid. The product is purified by recrystallization from ethanol.
Propriétés
IUPAC Name |
2-ethyl-4-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-2-6-5-7(3-4-8(6)13)14-9(10,11)12/h3-5,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTNFKUSARZDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)SC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)


![4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, 97%](/img/structure/B6292386.png)